molecular formula C12H19NO3 B3860947 2-[3-(3-Methoxyphenoxy)propylamino]ethanol

2-[3-(3-Methoxyphenoxy)propylamino]ethanol

Cat. No.: B3860947
M. Wt: 225.28 g/mol
InChI Key: VGSOHDJSYHTLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Methoxyphenoxy)propylamino]ethanol is an organic compound with the molecular formula C12H19NO3 It is characterized by the presence of a methoxyphenoxy group attached to a propylaminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methoxyphenoxy)propylamino]ethanol typically involves the reaction of 3-methoxyphenol with 3-chloropropylamine to form 3-(3-methoxyphenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methoxyphenoxy)propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[3-(3-Methoxyphenoxy)propylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methoxyphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can facilitate binding to these targets, while the propylaminoethanol backbone may influence the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)propylamine
  • 2-(2-Methoxyphenoxy)ethanol
  • 3-(2-Methoxyphenoxy)propylamine

Uniqueness

2-[3-(3-Methoxyphenoxy)propylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall efficacy in various applications.

Properties

IUPAC Name

2-[3-(3-methoxyphenoxy)propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-15-11-4-2-5-12(10-11)16-9-3-6-13-7-8-14/h2,4-5,10,13-14H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSOHDJSYHTLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-Methoxyphenoxy)propylamino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[3-(3-Methoxyphenoxy)propylamino]ethanol
Reactant of Route 3
Reactant of Route 3
2-[3-(3-Methoxyphenoxy)propylamino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[3-(3-Methoxyphenoxy)propylamino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[3-(3-Methoxyphenoxy)propylamino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[3-(3-Methoxyphenoxy)propylamino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.